Physicochemical Differentiation: logP/logD and Topological Polar Surface Area Benchmarking Against N-Substituted Analogs
The target compound exhibits a calculated logP of 7.6836, logD of 7.6836, and TPSA of 34.09 Ų . These values are materially higher than those of closely related analogs bearing polar heterocyclic N-substituents. For example, the 8-chloro-3-(4-fluorophenyl) analog with an oxopyrrolidinylpropyl side chain (ChemDiv catalog) has a calculated logP of 4.7932—a difference of approximately 2.9 log units, corresponding to a roughly 800-fold difference in theoretical octanol-water partition coefficient . The morpholinoethyl analog (CAS 1040633-02-0) introduces an additional hydrogen-bond acceptor and a basic tertiary amine, further reducing logD and increasing TPSA relative to the target compound [1]. The N-butyl side chain of the target compound contains no heteroatoms beyond the amide, making it the most lipophilic member of the accessible 8-chloro-3-(4-ethylphenyl)thieno[3,2-c]quinoline-2-carboxamide series for which vendor catalog data are available . This property profile predicts superior passive membrane permeability and distinct intracellular distribution compared to morpholine-, furan-, or oxopyrrolidine-containing congeners, relevant for applications targeting intracellular kinase domains or CNS-penetrant chemical probes [2].
| Evidence Dimension | Lipophilicity (calculated logP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | logP = 7.6836; logD = 7.6836; TPSA = 34.09 Ų |
| Comparator Or Baseline | 8-Chloro-3-(4-fluorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide: logP = 4.7932 (ChemDiv); Morpholinoethyl analog (CAS 1040633-02-0): TPSA > 45 Ų (estimated) |
| Quantified Difference | ΔlogP ≈ 2.89 (approx. 800-fold higher lipophilicity); ΔTPSA > 11 Ų (lower polarity) |
| Conditions | Calculated properties from ChemDiv vendor database; consistent computational method (unspecified algorithm) |
Why This Matters
Higher logP and lower TPSA directly predict superior passive membrane permeability and blood-brain barrier penetration potential, making this the preferred scaffold for intracellular or CNS target screening campaigns within this congeneric series.
- [1] Kuujia.com. Catalog Entry: 8-Chloro-3-(4-ethylphenyl)-N-[2-(morpholin-4-yl)ethyl]thieno[3,2-c]quinoline-2-carboxamide (CAS 1040633-02-0). Available at: https://www.kuujia.com. Accessed May 2026. View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery. 2010;5(3):235-248. doi:10.1517/17460441003605098. View Source
